Molecular Profiling and Synthetic Methodology of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea
Molecular Profiling and Synthetic Methodology of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 3-Amino-1-(2-chloro-5-methoxyphenyl)urea (CAS: 743397-09-3)
Executive Summary
In the landscape of rational drug design, functionalized aryl semicarbazides serve as privileged scaffolds for the development of diverse heterocyclic pharmacophores. 3-Amino-1-(2-chloro-5-methoxyphenyl)urea is a highly versatile, halogenated pharmaceutical intermediate commercially utilized in R&D[1]. The presence of an electron-withdrawing ortho-chloro substituent coupled with an electron-donating meta-methoxy group creates a unique stereoelectronic environment. This whitepaper details the physicochemical profiling, mechanistic synthesis, and self-validating analytical protocols required to successfully synthesize and characterize this compound for downstream drug discovery applications.
Physicochemical Profiling & Structural Analysis
Before initiating synthesis or assay development, understanding the baseline physicochemical properties of the target scaffold is critical. The structural orthogonality provided by the semicarbazide tail (H-bond donor/acceptor network) and the di-substituted phenyl ring dictates its solubility and reactivity.
| Parameter | Value |
| IUPAC Name | 1-amino-3-(2-chloro-5-methoxyphenyl)urea |
| CAS Registry Number | 743397-09-3 |
| Molecular Formula | C8H10ClN3O2 |
| Molecular Weight | 215.64 g/mol |
| Monoisotopic Mass | 215.04615 Da |
| Physical State | Solid (Crystalline Powder) |
| Core Structure | Aryl Semicarbazide |
Retrosynthetic Strategy & Mechanistic Pathway
The synthesis of aryl semicarbazides relies on a highly reliable two-step nucleophilic addition and acyl substitution sequence. We start from the commercially available 2-chloro-5-methoxyaniline.
Fig 1: Two-step synthetic workflow for 3-Amino-1-(2-chloro-5-methoxyphenyl)urea.
Causality in Experimental Design:
-
Urea Formation (Step 1): Glacial acetic acid is not merely a solvent; it is mechanistically required to protonate the cyanate anion, generating highly electrophilic isocyanic acid (
) in situ. The ortho-chloro group on the aniline exerts both steric hindrance and an electron-withdrawing inductive effect, which reduces the nucleophilicity of the amine. Consequently, the reaction requires an extended stirring duration to ensure complete conversion. -
Hydrazinolysis (Step 2): Hydrazine hydrate acts as an
-effect nucleophile, making it vastly more reactive than standard amines. It attacks the urea carbonyl, displacing ammonia gas. Ethanol is specifically chosen as the solvent because its moderate polarity dissolves the intermediate urea at reflux, but forces the more polar semicarbazide product to crystallize upon cooling.
Step-by-Step Synthetic Protocol
This protocol is designed as a self-validating system, ensuring that researchers can visually and analytically confirm success at each stage without relying solely on end-point chromatography.
Step 1: Preparation of the Intermediate Urea
-
Dissolution: Dissolve 0.1 mol of 2-chloro-5-methoxyaniline in a mixture of 20 mL glacial acetic acid and 100 mL distilled water.
-
Electrophile Generation: Prepare a solution of 0.1 mol sodium cyanate (NaOCN) in 50 mL warm water.
-
Addition: Add the NaOCN solution dropwise to the aniline solution under continuous magnetic stirring at room temperature.
-
Self-Validation Checkpoint: The successful conversion is visually indicated by the formation of a dense white/off-white precipitate (the urea) from the initially clear acidic solution.
-
Isolation: Filter the resulting precipitate, wash extensively with cold water to remove residual acetic acid, and dry under vacuum.
Step 2: Hydrazinolysis to Semicarbazide
-
Suspension: Suspend 0.05 mol of the intermediate 1-(2-chloro-5-methoxyphenyl)urea in 50 mL of absolute ethanol.
-
Nucleophilic Attack: Add an equimolar amount (0.05 mol) of hydrazine hydrate (
). -
Reflux: Heat the mixture to reflux for 4–6 hours. The synthesis of aryl semicarbazides[2] relies on continuous heating to drive the displacement of ammonia.
-
Self-Validation Checkpoint: The system validates itself via differential solubility. The intermediate urea is soluble in refluxing ethanol, whereas the target semicarbazide selectively crystallizes upon cooling in an ice bath, driving the equilibrium forward and ensuring high product purity.
-
Purification: Filter the product, wash with cold ethanol, and recrystallize from hot ethanol to achieve >98% purity.
Analytical Quality Control (HPLC & LC-MS)
To ensure the structural integrity of the synthesized 3-Amino-1-(2-chloro-5-methoxyphenyl)urea, a rigorous analytical workflow is required.
-
HPLC Purity Profiling:
-
Column: C18 Reverse Phase (4.6 mm × 150 mm, 3.5 µm).
-
Mobile Phase: Gradient elution from 10% to 90% Acetonitrile in Water (both containing 0.1% Trifluoroacetic acid) over 15 minutes.
-
Detection: UV absorbance at 254 nm.
-
Validation Logic: The 0.1% TFA ensures the terminal amine of the semicarbazide remains protonated, preventing peak tailing and ensuring a sharp, quantifiable peak.
-
-
Mass Spectrometry (LC-MS):
-
Ionization: Electrospray Ionization in positive mode (ESI+).
-
Expected m/z: The mass spectrum will display a distinct
peak at m/z 216.05. -
Isotopic Self-Validation: Due to the presence of one chlorine atom (
and isotopes in a ~3:1 natural abundance ratio), the mass spectrum will inherently self-validate the structure by exhibiting a characteristic peak at m/z 218.05 at exactly one-third the intensity of the parent peak.
-
Downstream Pharmaceutical Applications
The primary utility of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea lies in its role as a versatile building block. The terminal hydrazine moiety is highly reactive toward carbonyls and cyclizing agents.
Fig 2: Logical relationship of downstream pharmaceutical derivatives from the core scaffold.
Condensation of this semicarbazide with various aryl aldehydes yields substituted semicarbazones. These derivatives are historically recognized as potent GABA-aminotransferase (GABA-T) inhibitors, making them highly valuable in the development of anticonvulsant semicarbazones[3] for epilepsy management. Furthermore, cyclodehydration of the semicarbazide scaffold utilizing
References
-
[4] Accela ChemBio. 116005-40-4,(1-chlorocyclopropyl)benzene (Product Catalog including CAS: 743397-09-3). Retrieved from: [Link]
-
[2] Sharma, R., et al. (2014). Synthesis, molecular modeling, and anticonvulsant activity of some hydrazone, semicarbazone, and thiosemicarbazone derivatives of benzylidene camphor. Drug Design, Development and Therapy (Dove Medical Press). Retrieved from:[Link]
-
[3] Pandeya, S. N., et al. (2006). Synthesis of N4-(2,4-dimethylphenyl) semicarbazones as 4-aminobutyrate aminotransferase inhibitors. European Journal of Medicinal Chemistry (PubMed). Retrieved from:[Link]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. dovepress.com [dovepress.com]
- 3. Synthesis of N4-(2,4-dimethylphenyl) semicarbazones as 4-aminobutyrate aminotransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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